molecular formula C10H10OS B1596367 Benzo[b]thiophene-2-ethanol CAS No. 30962-69-7

Benzo[b]thiophene-2-ethanol

Cat. No. B1596367
CAS RN: 30962-69-7
M. Wt: 178.25 g/mol
InChI Key: AMFBMJOMAZEXAO-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-ethanol is a chemical compound that is widely used in scientific research due to its unique properties. This compound is a derivative of benzo[b]thiophene, which is a heterocyclic aromatic compound that has a wide range of applications in various fields. Benzo[b]thiophene-2-ethanol is a white crystalline solid that is soluble in water and ethanol. It has a molecular formula of C10H10OS and a molecular weight of 182.25 g/mol.

Scientific Research Applications

  • Medicinal Chemistry

    • Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and antiinflammatory activities .
  • Organic Photoelectric Materials

    • Various benzo[b]thiophenes compounds have been employed as organic photoelectric materials .
  • Organic Semiconductors

    • Several benzo[b]thiophenes have been used as organic semiconductors .
  • Corrosion Inhibitors

    • Benzo[b]thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors and in the fabrication of organic field-effect transistors (OFETs) .
  • Organic Light-Emitting Diodes (OLEDs)

    • Benzo[b]thiophenes have also been used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Building Blocks or Intermediates for Pharmaceuticals

    • Benzo[b]thiophenes have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules .
  • Anti-inflammatory Drugs

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Dental Anesthetic

    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

properties

IUPAC Name

2-(1-benzothiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFBMJOMAZEXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299741
Record name Benzo[b]thiophene-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-2-ethanol

CAS RN

30962-69-7
Record name Benzo[b]thiophene-2-ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[b]thiophene-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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